
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance of the tryptamine class. It is found in a variety of plant species, and has been used in traditional South American shamanic practices for centuries. In recent years, 5-MeO-DMT has become increasingly popular in the Western world, used for its powerful psychedelic effects. The chemical structure of 5-MeO-DMT is closely related to that of the endogenous neurotransmitter serotonin, making it a potential target for therapeutic applications.
Scientific Research Applications
Receptor Agonist Activity
A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant efficacy in both binding affinity and functional assays related to cyclic AMP production (Mattsson et al., 2005). This research highlights the compound's potential in modulating serotonin receptors, which are crucial in various neurological processes.
Structure-Activity Relationship (SAR)
Further investigation into the structure-activity relationship (SAR) of these compounds, especially 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088), revealed the importance of specific substituents for 5-HT6 receptor agonist properties. Unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent 5-HT6 receptor agonist activity. This study also explored modifications leading to antagonistic properties, expanding the potential therapeutic applications of these compounds (Mattsson et al., 2013).
Antimicrobial and Anticancer Potential
Research on derivatives of this compound class, incorporating dihydropyrimidine and indole nuclei, highlighted their biological and pharmacological significance. Eco-friendly synthesis methods were employed, resulting in compounds with promising antimicrobial activity. This underscores the potential of these derivatives in developing new therapeutic agents for infectious diseases (Hassan et al., 2020).
Pharmacological Properties
N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent and selective 5-HT6 receptor antagonists, demonstrating pro-cognitive and antidepressant-like properties in vivo. This research opens up avenues for the development of new treatments for cognitive disorders and depression (Zajdel et al., 2016).
Properties
IUPAC Name |
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNYPYIJITEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592624 |
Source


|
| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460354-14-7 |
Source


|
| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
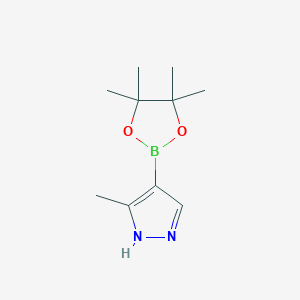
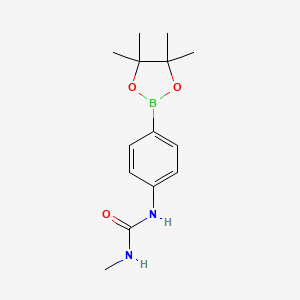
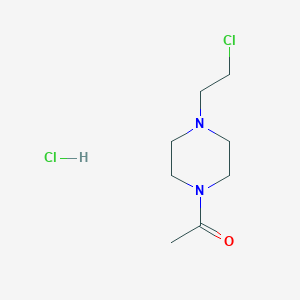



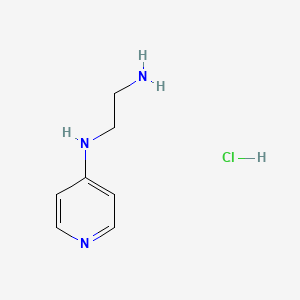
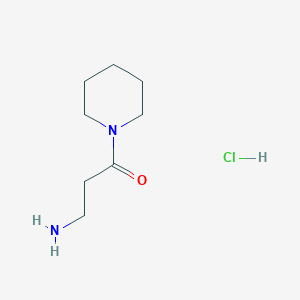
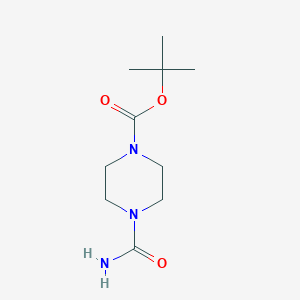
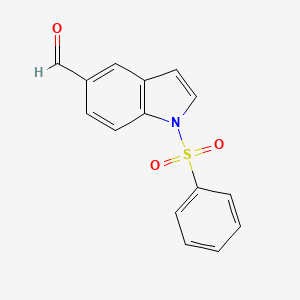
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
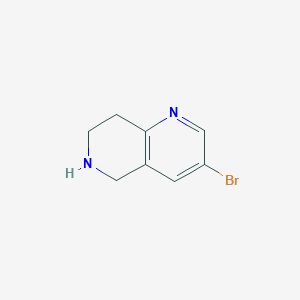
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

